molecular formula C21H19N3O3S2 B1678331 N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide CAS No. 817635-93-1

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No. B1678331
M. Wt: 425.5 g/mol
InChI Key: RYIRRFWVFHEXTH-UHFFFAOYSA-N
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Description

“N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide” is a compound with the molecular formula C21H19N3O3S2 . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of a similar compound, N-(4-(1H-benzo[d]imidazole-2-yl)phenyl)-3-benzoyl thiourea, was reported in a study . The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .


Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction . The structure was further examined by Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H19N3O3S2 and an average mass of 425.524 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds with the structure of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide have been synthesized as potent inhibitors of human carbonic anhydrase (hCA) I and II, which are important for their potential applications in treating conditions like glaucoma. One study highlighted derivatives of this compound demonstrating selective and promising inhibitory effects against the hCA II isoenzyme, suggesting their potential as lead compounds for further investigation to alleviate symptoms of glaucoma (Tuğrak et al., 2020).

Antimicrobial and Antipathogenic Activities

Research has explored the synthesis of benzamide derivatives, including N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide, for their potential antimicrobial activities. These compounds have shown significant inhibitory effects against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. The presence of specific substituents on the phenyl ring of the thiourea moiety was correlated with enhanced anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Corrosion Inhibition

These compounds have also been studied for their corrosion inhibition properties. For instance, their efficacy in preventing corrosion of carbon steel in acidic environments has been demonstrated through electrochemical techniques. The adsorption of these compounds on metal surfaces follows the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Esmaeili et al., 2016).

Anticancer Activity

Moreover, derivatives of N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide have been synthesized and evaluated for their anticancer activities. Studies have identified specific derivatives with potent effects against various cancer cell lines, including breast and cervical cancer cells. These findings highlight the potential of these compounds in developing new anticancer drugs (Gaikwad, 2017).

Future Directions

The future directions for this compound could include further investigation into its potential biological applications, given the unique properties of similar compounds . This could involve in-depth studies into its elastase inhibition, antioxidant, and DNA binding potentials .

properties

IUPAC Name

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRRFWVFHEXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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